4-(4-Formylphenyl)-2-methylphenol
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Overview
Description
4-(4-Formylphenyl)-2-methylphenol is an organic compound with a phenolic structure, characterized by the presence of a formyl group and a methyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Formylphenyl)-2-methylphenol typically involves the formylation of 2-methylphenol (o-cresol) using a formylating agent such as paraformaldehyde or formic acid. The reaction is usually carried out under acidic conditions, often using a Lewis acid catalyst like aluminum chloride (AlCl3) to facilitate the electrophilic aromatic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Formylphenyl)-2-methylphenol undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: 4-(4-Carboxyphenyl)-2-methylphenol.
Reduction: 4-(4-Hydroxymethylphenyl)-2-methylphenol.
Substitution: Various ethers or esters depending on the substituent introduced.
Scientific Research Applications
4-(4-Formylphenyl)-2-methylphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe or as a building block for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials, such as covalent organic frameworks (COFs) and other functional materials.
Mechanism of Action
The mechanism of action of 4-(4-Formylphenyl)-2-methylphenol depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The formyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function. The phenolic hydroxyl group can also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
4-Formylphenylboronic acid: Similar structure with a boronic acid group instead of a hydroxyl group.
4-Formylphenyl-N-phenylcarbamate: Contains a carbamate group, offering different reactivity and applications.
4-(4-Formylphenyl)azanediyl bis(([1,1’-biphenyl]-4-carbaldehyde)): A more complex structure with multiple formyl groups.
Uniqueness
4-(4-Formylphenyl)-2-methylphenol is unique due to the presence of both a formyl group and a methyl group on the phenolic ring, which imparts distinct chemical properties and reactivity. This combination allows for versatile applications in organic synthesis and materials science, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
4-(4-hydroxy-3-methylphenyl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-10-8-13(6-7-14(10)16)12-4-2-11(9-15)3-5-12/h2-9,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REPNMOLEIZSKPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=C(C=C2)C=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40655316 |
Source
|
Record name | 4'-Hydroxy-3'-methyl[1,1'-biphenyl]-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40655316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1164120-78-8 |
Source
|
Record name | 4'-Hydroxy-3'-methyl[1,1'-biphenyl]-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40655316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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